3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol
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Overview
Description
3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol is a complex organic compound featuring a trifluoromethyl group, a fluorine atom, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-fluoro-5-(trifluoromethyl)benzyl bromide with 1-methyl-1H-pyrazol-5-ol under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzyl bromide
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoyl chloride
Uniqueness
Compared to similar compounds, 3-(3-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-1h-pyrazol-5-ol is unique due to the presence of both a fluorine atom and a trifluoromethyl group, which confer distinct chemical properties. These features enhance its stability, reactivity, and potential for diverse applications .
Properties
Molecular Formula |
C12H10F4N2O |
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Molecular Weight |
274.21 g/mol |
IUPAC Name |
5-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H10F4N2O/c1-18-11(19)6-10(17-18)4-7-2-8(12(14,15)16)5-9(13)3-7/h2-3,5-6,17H,4H2,1H3 |
InChI Key |
PKYUONDPEOYVAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)CC2=CC(=CC(=C2)F)C(F)(F)F |
Origin of Product |
United States |
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